molecular formula C11H18O B13191940 4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde

4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde

Cat. No.: B13191940
M. Wt: 166.26 g/mol
InChI Key: BPCOAHULYZJJMT-UHFFFAOYSA-N
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Description

4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H18O It is a cyclohexane derivative with a methyl group and a prop-2-en-1-yl group attached to the ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and prop-2-en-1-yl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: 4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid.

    Reduction: 4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-methanol.

    Substitution: 4-Bromo-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde.

Scientific Research Applications

4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl group on the cyclohexane ring

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-methyl-1-prop-2-enylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-3-6-11(9-12)7-4-10(2)5-8-11/h3,9-10H,1,4-8H2,2H3

InChI Key

BPCOAHULYZJJMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CC=C)C=O

Origin of Product

United States

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